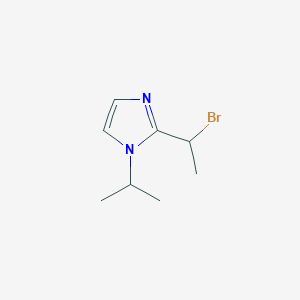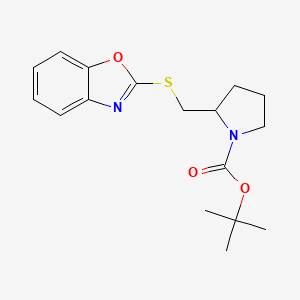![molecular formula C8H13NO2 B13966924 3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide CAS No. 274689-95-1](/img/structure/B13966924.png)
3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for interesting chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide typically involves the functionalization of bicyclo[2.2.1]heptane derivatives. One common method is the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. This process can involve intermediates such as 1,3-oxazine or γ-lactone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and functional group transformations are likely to be applied on a larger scale, utilizing efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyl and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and heterocyclic compounds.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
- 3-Amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness
3-Hydroxybicyclo[221]heptane-2-carboxamide is unique due to its specific combination of functional groups and its bicyclic structure This combination allows for distinct chemical reactivity and potential biological activity compared to other similar compounds
Propriétés
Numéro CAS |
274689-95-1 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-hydroxybicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H13NO2/c9-8(11)6-4-1-2-5(3-4)7(6)10/h4-7,10H,1-3H2,(H2,9,11) |
Clé InChI |
LRKHEAVJHMNZBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C(C2O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine](/img/structure/B13966897.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)


![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)

![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
